2-(2,6-Dihydroxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one
Overview
Description
2-(2,6-Dihydroxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one is a natural product found in Lagochilus leiacanthus, Agrobacterium rhizogenes, and Scutellaria alpina with data available.
Scientific Research Applications
1. Antimicrobial and Antifungal Properties
- Dai et al. (2006) isolated several new metabolites, including 2-(2,6-Dihydroxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one, from the endophytic fungus Nodulisporium sp. These compounds exhibited herbicidal, antifungal, and antibacterial activities, highlighting their potential in antimicrobial and antifungal applications (Dai et al., 2006).
2. Chemical Synthesis and Structural Analysis
- Lee and Tan (1967) conducted a study on the synthesis of linderone and methyl-inderone, which involved derivatives of this compound. This research contributes to the understanding of chemical synthesis and structural properties of related compounds (Lee & Tan, 1967).
3. Crystal Structure Analysis
- Asker et al. (2006) isolated the title compound from Vitex agnus-castus L. and conducted a crystal structure analysis. This research aids in understanding the molecular and crystallographic properties of such compounds (Asker, Akin, & Hökelek, 2006).
4. Bioactivity Studies
- Gul et al. (2016) synthesized a series of compounds including derivatives of this compound and tested them for cytotoxicity and potential as carbonic anhydrase inhibitors. This illustrates the compound's relevance in bioactivity and medicinal chemistry research (Gul et al., 2016).
5. Antioxidant Properties
- Çetinkaya et al. (2012) synthesized derivatives of this compound and evaluated their antioxidant properties, demonstrating the compound's potential in oxidative stress-related research (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
6. Drug Design and Discovery
- Reddy, Ramana Reddy, and Dubey (2014) developed environmentally friendly syntheses of analogues to paracetamol, incorporating derivatives of this compound. This highlights the compound's utility in green chemistry approaches to drug discovery (Reddy, Ramana Reddy, & Dubey, 2014).
Properties
IUPAC Name |
2-(2,6-dihydroxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8/c1-23-16-14(22)13-10(21)7-11(12-8(19)5-4-6-9(12)20)26-15(13)17(24-2)18(16)25-3/h4-7,19-20,22H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIOPQQHBZSDQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=C(C=CC=C3O)O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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